molecular formula C15H14ClNO3S B5781308 N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B5781308
M. Wt: 323.8 g/mol
InChI Key: TVXDJTBGTZXIKI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as CMA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a white crystalline powder that belongs to the class of sulfonamide compounds.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide acts on the voltage-gated sodium channels in the nervous system. It is thought to block the sodium channels, which reduces the excitability of the neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide. One potential direction is to study its potential use in the treatment of epilepsy. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have anticonvulsant properties, and further research could lead to the development of new antiepileptic drugs. Another potential direction is to study its potential use in the treatment of neuropathic pain. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have analgesic properties, and further research could lead to the development of new pain medications. Additionally, further research could be done to understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide and its potential interactions with other compounds.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 3-chloro-2-methylphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been extensively researched for its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied for its potential use in the treatment of epilepsy, neuropathic pain, and inflammation.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-13(16)8-5-9-14(11)17-15(18)10-21(19,20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXDJTBGTZXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide

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